molecular formula C14H5FN4O5 B4310629 4-(3-Fluoro-4-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile

4-(3-Fluoro-4-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B4310629
M. Wt: 328.21 g/mol
InChI Key: UIVMAGYYGQOHHS-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound characterized by the presence of fluorine, nitro, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps, including nitration, fluorination, and coupling reactionsThe final step often involves coupling the fluorinated nitro compound with a phthalonitrile derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

4-(3-Fluoro-4-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-4-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-fluoro-4-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5FN4O5/c15-11-5-10(1-2-12(11)18(20)21)24-14-4-9(7-17)8(6-16)3-13(14)19(22)23/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVMAGYYGQOHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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